2-(prop-2-en-1-yl)heptanoic acid
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Overview
Description
2-(prop-2-en-1-yl)heptanoic acid, also known as allyl heptanoate, is an organic compound with the molecular formula C10H18O2. It is a colorless liquid with a fruity aroma, commonly used in the flavor and fragrance industry. This compound is an ester formed by the esterification of heptanoic acid and allyl alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing 2-(prop-2-en-1-yl)heptanoic acid involves the esterification of heptanoic acid with allyl alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction typically proceeds under reflux conditions, where the mixture is heated to remove water formed during the reaction, driving the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to ensure high yields. The product is then purified through distillation to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-(prop-2-en-1-yl)heptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form heptanoic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The allyl group can undergo substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Heptanoic acid and other carboxylic acids.
Reduction: Allyl alcohol and heptanol.
Substitution: Allyl halides and other substituted derivatives.
Scientific Research Applications
2-(prop-2-en-1-yl)heptanoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(prop-2-en-1-yl)heptanoic acid involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release heptanoic acid and allyl alcohol, which can then participate in various biochemical pathways. The allyl group can also undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Allyl acetate: An ester with a similar allyl group but different acid component.
Heptanoic acid: The parent acid of 2-(prop-2-en-1-yl)heptanoic acid.
Allyl alcohol: The alcohol component used in the synthesis of the ester.
Uniqueness
This compound is unique due to its specific combination of the allyl group and heptanoic acid, giving it distinct chemical and physical properties. Its fruity aroma and low toxicity make it particularly valuable in the flavor and fragrance industry .
Properties
CAS No. |
40923-73-7 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
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